5-Ethyl-10-methoxy dibenzazepine
Overview
Description
5-Ethyl-10-methoxy dibenzazepine is a useful research compound. Its molecular formula is C17H17NO and its molecular weight is 251.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5-Ethyl-10-methoxy dibenzazepine is the human transient receptor potential ankyrin 1 (TRPA1) receptor . This receptor is a nonselective cation channel primarily expressed in small diameter, nociceptive neurons . It plays a key role as a biological sensor and is implicated in a growing number of pathophysiological conditions .
Mode of Action
This compound acts as an extremely potent activator of the TRPA1 receptor . The compound’s interaction with this receptor leads to its activation, which in turn triggers a series of biochemical reactions within the cell .
Biochemical Pathways
Upon activation of the TRPA1 receptor by this compound, several biochemical pathways are affected . These pathways are involved in transducing mechanical, thermal, and pain-related inflammatory signals . The downstream effects of these pathways contribute to the perception of noxious stimuli and inflammatory hyperalgesia .
Result of Action
The activation of the TRPA1 receptor by this compound results in a series of molecular and cellular effects. These effects are primarily related to the perception of pain and inflammation, given the role of the TRPA1 receptor as a biological sensor .
Biochemical Analysis
Biochemical Properties
5-Ethyl-10-methoxy dibenzazepine plays a significant role in biochemical reactions, particularly as an activator of the human transient receptor potential ankyrin 1 (TRPA1) receptor . This receptor is a key biological sensor involved in transducing mechanical, thermal, and pain-related inflammatory signals. The interaction between this compound and TRPA1 receptor is highly potent, making it a valuable compound for studying sensory biology and pain mechanisms.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its activation of the TRPA1 receptor can lead to changes in intracellular calcium levels, which in turn affects downstream signaling pathways and gene expression . Additionally, this compound may impact cellular metabolism by altering the activity of enzymes and other metabolic proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, such as the TRPA1 receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular events that modulate various cellular functions . This activation can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. The precise binding interactions and conformational changes induced by this compound are critical for its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to sustained activation of the TRPA1 receptor, resulting in chronic changes in cellular signaling and gene expression. Additionally, the compound’s stability under different experimental conditions can affect its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as pain relief and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. Understanding the dosage thresholds and potential side effects is essential for optimizing its use in preclinical studies and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and breakdown . The compound’s metabolism can affect its bioavailability, efficacy, and potential side effects. For instance, the presence of specific enzymes may enhance or inhibit its metabolic conversion, leading to changes in its pharmacokinetic profile. Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization, accumulation, and overall bioavailability. For example, certain transporters may facilitate its entry into specific cell types or tissues, while binding proteins may sequester it in particular cellular compartments. Understanding these transport mechanisms is crucial for predicting its pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the endoplasmic reticulum or mitochondria may affect its interactions with other biomolecules and its overall biological activity. Studying its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
11-ethyl-5-methoxybenzo[b][1]benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-3-18-15-10-6-4-8-13(15)12-17(19-2)14-9-5-7-11-16(14)18/h4-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRLIBIVHBVGDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C(C3=CC=CC=C31)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15882-79-8 | |
Record name | 5-Ethyl-10-methoxy dibenzazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015882798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-ETHYL-10-METHOXY DIBENZAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E3E494GMI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.